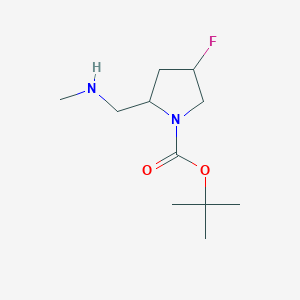

tert-Butyl 4-fluoro-2-((methylamino)methyl)pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC17401449

Molecular Formula: C11H21FN2O2

Molecular Weight: 232.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H21FN2O2 |

|---|---|

| Molecular Weight | 232.29 g/mol |

| IUPAC Name | tert-butyl 4-fluoro-2-(methylaminomethyl)pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14-7-8(12)5-9(14)6-13-4/h8-9,13H,5-7H2,1-4H3 |

| Standard InChI Key | MYCOBMTYLKGGMC-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC1CNC)F |

Introduction

tert-Butyl 4-fluoro-2-((methylamino)methyl)pyrrolidine-1-carboxylate is a complex organic compound with significant relevance in medicinal chemistry and organic synthesis. It belongs to the class of pyrrolidine derivatives, which are known for their diverse biological activities and applications in pharmaceuticals. The compound's structure includes a tert-butyl group, a fluorine atom, and a methylamino group attached to a pyrrolidine ring, which are crucial for its potential pharmacological properties.

Key Structural Features:

-

Molecular Formula: C11H21FN2O2

-

Molecular Weight: Approximately 232.29 g/mol (though reported as 250.29 g/mol in some sources, likely due to rounding or calculation discrepancies).

-

CAS Number: 1407997-77-6

Synthesis Overview:

-

Starting Materials: Typically involve pyrrolidine derivatives and require the introduction of a fluorine atom and a methylamino group.

-

Reaction Conditions: Inert atmosphere, controlled temperature, and specific solvents are crucial for successful synthesis.

-

Purification Methods: Chromatography is commonly used to achieve high purity.

Biological Activity and Potential Applications

The biological activity of tert-Butyl 4-fluoro-2-((methylamino)methyl)pyrrolidine-1-carboxylate is primarily linked to its potential as a pharmaceutical agent. It may interact with specific receptors or enzymes in biological systems, leading to therapeutic effects. Modifications in its structure can significantly influence its pharmacodynamics and pharmacokinetics.

Potential Applications:

-

Medicinal Chemistry: The compound's unique structure suggests potential applications in drug development.

-

Organic Synthesis: It serves as a valuable building block for synthesizing more complex molecules.

Comparison with Similar Compounds

Compounds with similar structures to tert-Butyl 4-fluoro-2-((methylamino)methyl)pyrrolidine-1-carboxylate often exhibit significant pharmacological properties. These include variations in fluorination and stereochemistry, which can impact biological activity.

Comparison Table:

| Compound Name | CAS Number | Structural Features |

|---|---|---|

| tert-Butyl (S)-4,4-difluoro-2-methylamino-methylpyrrolidine-1-carboxylate | 1407997-82-3 | Contains difluoromethyl groups |

| tert-Butyl (R)-4,4-difluoro-2-methylamino-methylpyrrolidine-1-carboxylate | 1407997-77-6 | Stereoisomer with similar functionalities |

| tert-Butyl 2-methylpiperidine-1-carboxylate | 56924491 | Different ring structure but similar functional groups |

| tert-Butyl 3-(cyclohexylamino)pyrrolidine-1-carboxylate | 34816560 | Contains cyclohexane substitution |

Research Findings and Future Directions

While specific biological activity data for tert-Butyl 4-fluoro-2-((methylamino)methyl)pyrrolidine-1-carboxylate is limited, its unique structure suggests potential for further research. Interaction studies with biological targets are crucial for understanding its pharmacological properties. Future research should focus on optimizing its synthesis and exploring its therapeutic potential.

Future Research Directions:

-

Biological Interaction Studies: Investigate how the compound interacts with receptors or enzymes.

-

Synthesis Optimization: Improve synthesis efficiency and yield.

-

Pharmacological Evaluation: Assess its potential therapeutic effects in various disease models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume